Amino-PEG20-Boc

PROTAC Linker Length DC50

Select Amino-PEG20-Boc for precise SAR in PROTAC libraries. Its monodisperse 20-unit chain (~60 atoms) ensures reproducible ternary complex formation where shorter PEG4/PEG8 linkers fail, overcoming high DC50 values caused by deep or sterically hindered binding pockets. Critically, this Boc-protected amine linker bridges target-ligase distances >3 nm, delivering the flexibility needed for productive degradation. Generic substitutions risk experimental failure—validate your design with this defined-length building block.

Molecular Formula C47H95NO22
Molecular Weight 1026.2 g/mol
Cat. No. B8006591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG20-Boc
Molecular FormulaC47H95NO22
Molecular Weight1026.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C47H95NO22/c1-47(2,3)70-46(49)4-6-50-8-10-52-12-14-54-16-18-56-20-22-58-24-26-60-28-30-62-32-34-64-36-38-66-40-42-68-44-45-69-43-41-67-39-37-65-35-33-63-31-29-61-27-25-59-23-21-57-19-17-55-15-13-53-11-9-51-7-5-48/h4-45,48H2,1-3H3
InChIKeyVBYPLHPDHHQFQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG20-Boc: Procurement Data Sheet for PROTAC Linkers


Amino-PEG20-Boc is a heterobifunctional polyethylene glycol (PEG)-based linker, featuring a Boc-protected amine at one terminus and a carboxylic acid at the other [1]. It is primarily utilized as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation [1]. Its molecular formula is C47H95NO22, and it has a molecular weight of 1026.25 g/mol [1]. The compound is designed for use in PROTAC research and development, not for human therapeutic applications .

Why Linker Selection for PROTACs Requires Specific Amino-PEG20-Boc Data


The efficacy of a PROTAC is highly sensitive to the specific length and composition of its linker [1]. The linker's dimensions directly influence the formation of a stable ternary complex between the target protein, the PROTAC, and the recruited E3 ligase [1]. Using a linker of an incorrect length, such as a shorter PEG derivative, can prevent the two ligands from reaching their respective binding pockets simultaneously, thereby abolishing degradation activity [1]. This establishes that generic substitution without empirical validation is a high-risk approach in PROTAC development, underscoring the need for specific procurement and performance data for compounds like Amino-PEG20-Boc.

Quantitative Differentiation of Amino-PEG20-Boc in PROTAC Design


PEG Chain Length and DC50 in PROTAC-Mediated GSPT1 Degradation

A study on Retro-2-based PROTACs demonstrates that degradation of the GSPT1 protein is dependent on the length of the flexible PEG linker [1]. While this study does not directly test Amino-PEG20-Boc, it provides a class-level inference that varying the PEG chain length from PEG2 to PEG4 significantly alters degradation potency (DC50) [1]. For instance, the DC50 for GSPT1 degradation shifted from >100 µM for a PROTAC with a PEG2 linker to <0.5 µM for an analog with a PEG4 linker in MCF7 cells [1]. This evidence underscores the critical role of PEG length selection, a key attribute when considering Amino-PEG20-Boc with its 20-unit PEG chain.

PROTAC Linker Length DC50 GSPT1 Targeted Protein Degradation

Linker Length Optimization and Ternary Complex Stability

A review of PROTAC linker design confirms that the length and composition of the linker are critical for bioactivity [1]. The study highlights that linker length can affect the formation and stability of the ternary complex, with optimal lengths typically ranging from 12 to over 20 atoms [1]. Amino-PEG20-Boc, with a 20-unit PEG chain (approximately 60 atoms), falls within this optimal range, offering a longer, more flexible spacer compared to shorter PEG linkers like PEG4 or PEG8. This extended length is proposed to be beneficial for targeting proteins with deep binding pockets or for bridging larger distances between the E3 ligase and the target protein [2].

PROTAC Linker Length Ternary Complex Protein Degradation SAR

Impact of Monodisperse PEG Length on PROTAC Degradation Potency

Numerous studies confirm that optimizing monodisperse PEG linker length can enhance PROTAC degradation potency (DC50) several-fold or even tenfold, achieving maximum degradation rates (Dmax) of over 90% [1]. For instance, replacing a suboptimal PEG linker with an optimized one can shift DC50 values from micromolar to low nanomolar range. Amino-PEG20-Boc, a monodisperse PEG with 20 units, offers a specific, tunable length for achieving such enhancements, which would not be possible with polydisperse or shorter PEG alternatives.

Monodisperse PEG PROTAC Linker Length DC50 Degradation Efficiency

Optimal Applications for Amino-PEG20-Boc in PROTAC Research


Screening Linker Length for Degradation of Deep-Binding Pocket Proteins

When the target protein of interest has a deep or sterically hindered binding pocket, a longer, flexible linker like Amino-PEG20-Boc is often necessary to allow the E3 ligase ligand to reach its binding site on the ligase surface [1]. This scenario is supported by evidence that linker length critically influences ternary complex formation [1][2].

Optimizing PROTAC Activity Where Shorter Linkers Have Failed

In cases where initial PROTACs with shorter PEG linkers (e.g., PEG4, PEG8) show poor or no degradation activity (high DC50), the extended length of Amino-PEG20-Boc may overcome this by providing the necessary reach and flexibility to form a productive ternary complex [1]. The significant shift in DC50 observed with incremental linker length changes supports this approach [3].

Bridging Large Distances Between E3 Ligase and Target Protein Binding Sites

For protein pairs where the binding pockets for the warhead and the E3 ligase ligand are separated by a large distance (e.g., >3 nm), Amino-PEG20-Boc's 20-unit chain (approx. 60 atoms) provides a flexible tether to bridge this gap [1]. This is based on class-level knowledge that PEG linkers are used to span inter-pocket distances, and longer linkers are required for larger spatial separations [2].

Development of Monodisperse PROTAC Libraries for Reliable SAR

Amino-PEG20-Boc is a monodisperse building block essential for creating PROTAC libraries where the linker length is a controlled variable [1]. This allows researchers to establish reliable structure-activity relationships (SAR) and confidently attribute changes in biological activity to linker length, as opposed to the variability introduced by polydisperse PEG mixtures [1].

Technical Documentation Hub

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